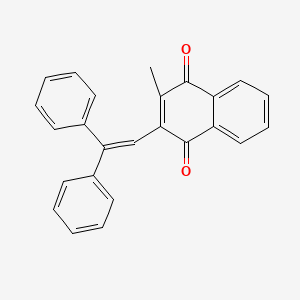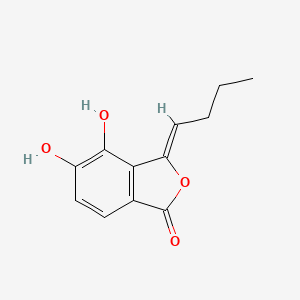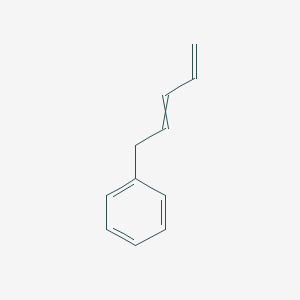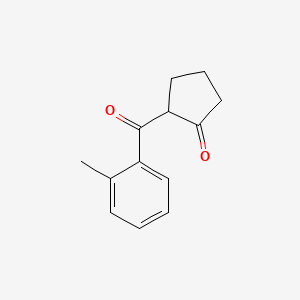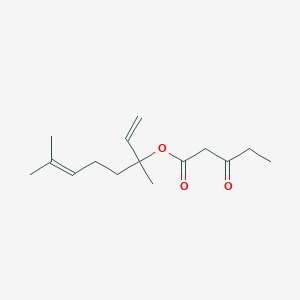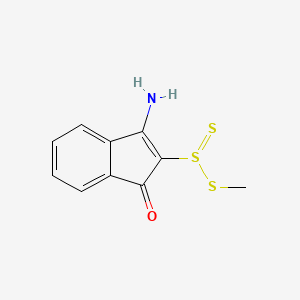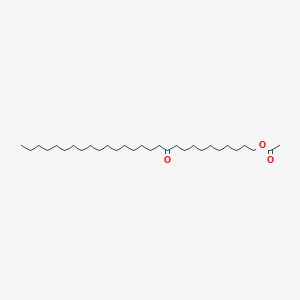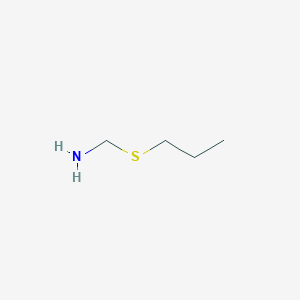
2-(Dimethylaminomethylsulfanyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylaminomethylsulfanyl)ethanol is an organic compound that features both an alcohol and an amine functional group. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylaminomethylsulfanyl)ethanol typically involves the reaction of dimethylamine with 2-chloroethanol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the dimethylamine attacks the electrophilic carbon of the 2-chloroethanol, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylaminomethylsulfanyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Dimethylaminomethylsulfanyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(Dimethylaminomethylsulfanyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of biological molecules. Its amine and alcohol groups allow it to form hydrogen bonds and other interactions with target molecules, influencing their activity and behavior.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethanol: Similar in structure but lacks the sulfanyl group.
2-(Methylamino)ethanol: Contains a methylamino group instead of a dimethylamino group.
Ethanolamine: Contains an amino group instead of a dimethylamino group.
Uniqueness
2-(Dimethylaminomethylsulfanyl)ethanol is unique due to the presence of both the dimethylamino and sulfanyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows the compound to participate in a wider range of chemical reactions compared to its similar counterparts.
Properties
CAS No. |
92332-42-8 |
|---|---|
Molecular Formula |
C5H13NOS |
Molecular Weight |
135.23 g/mol |
IUPAC Name |
2-[(dimethylamino)methylsulfanyl]ethanol |
InChI |
InChI=1S/C5H13NOS/c1-6(2)5-8-4-3-7/h7H,3-5H2,1-2H3 |
InChI Key |
PSXQPTBGOQHFNP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CSCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


